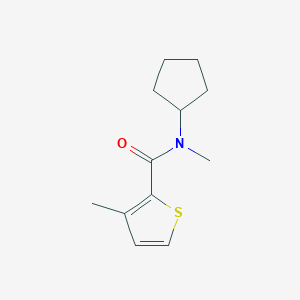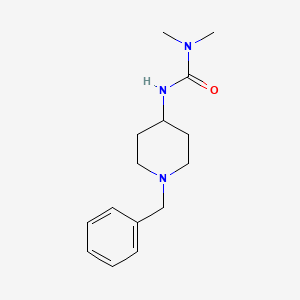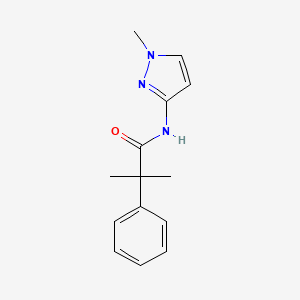
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of phenylurea compounds. CPPU has been widely used in agricultural practices to enhance the growth and development of crops. It is a potent cytokinin that stimulates cell division and elongation, leading to an increase in the yield and quality of crops. In addition, CPPU has also been studied for its potential use in the field of medicine.
作用機序
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. This compound binds to cytokinin receptors on the cell surface, leading to the activation of downstream signaling pathways that promote cell division and elongation. This compound also affects the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on plants. It can increase the content of soluble sugars, organic acids, and amino acids in fruits, leading to an improvement in taste and quality. This compound can also enhance the activity of antioxidant enzymes, reducing the damage caused by oxidative stress. In addition, this compound can increase the content of chlorophyll and photosynthetic pigments, leading to an improvement in photosynthesis and plant growth.
実験室実験の利点と制限
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea has several advantages for lab experiments, including its high potency and specificity. This compound can be used in small concentrations to achieve significant effects on plant growth and development. However, this compound also has limitations, including its potential toxicity to plants and the environment. Careful dosage and application are necessary to avoid negative effects.
将来の方向性
There are several future directions for 1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea research, including its potential use in the field of medicine. This compound has been shown to have anti-inflammatory and anti-tumor effects in animal studies. Further research is needed to explore its potential as a therapeutic agent for human diseases. In addition, the molecular mechanisms underlying the effects of this compound on plant growth and development need to be further elucidated. The development of new derivatives and analogs of this compound with improved properties is also an area of future research.
合成法
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea can be synthesized through a multistep process involving the reaction of cyclopentanone with hydrazine hydrate to form cyclopentanone hydrazone. This intermediate is then reacted with 4-fluorobenzoyl chloride to form 1-(4-fluorophenyl)-3-cyclopentylurea. Finally, the methyl group is introduced through the reaction with dimethyl sulfate to obtain this compound.
科学的研究の応用
1-Cyclopentyl-3-(4-fluorophenyl)-1-methylurea has been extensively studied for its potential application in the field of agriculture. It has been shown to promote the growth and development of various crops, including grapes, kiwifruits, and apples. This compound can increase the size, quality, and yield of fruits by enhancing cell division and elongation. In addition, this compound can also delay fruit ripening and improve storage quality.
特性
IUPAC Name |
1-cyclopentyl-3-(4-fluorophenyl)-1-methylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c1-16(12-4-2-3-5-12)13(17)15-11-8-6-10(14)7-9-11/h6-9,12H,2-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCGNNCSIONQXHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)

![N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)


![1-(3,4-dihydro-2H-quinolin-1-yl)-2-imidazo[1,2-a]pyridin-2-ylethanone](/img/structure/B7508370.png)
![1-[4-(Cyclobutanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7508389.png)
![3-Methyl-1-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7508399.png)




![1-[1-(4-Methylsulfonylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B7508430.png)
